REACTION_CXSMILES
|
C(O)(=O)C.[NH2:5][C:6]([CH3:16])([CH3:15])[CH2:7][C:8]1[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][CH:9]=1.C([O-])([O-])=O.[K+].[K+].Cl[C:24]1[CH:32]=[CH:31][C:27]([C:28]([NH2:30])=[O:29])=[CH:26][N:25]=1.CC(N(C)C)=O>C(CC(C)(C)C)(C)C>[NH2:5][C:6]([CH3:16])([CH3:15])[CH2:7][C:8]1[CH:13]=[CH:12][C:11]([O:14][C:24]2[CH:32]=[CH:31][C:27]([C:28](=[O:29])[NH2:30])=[CH:26][N:25]=2)=[CH:10][CH:9]=1 |f:0.1,2.3.4|
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Name
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|
Quantity
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45.06 g
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Type
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reactant
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Smiles
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C(C)(=O)O.NC(CC1=CC=C(C=C1)O)(C)C
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Name
|
|
Quantity
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69.1 g
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Type
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reactant
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Smiles
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C(=O)([O-])[O-].[K+].[K+]
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Name
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|
Quantity
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31.32 g
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Type
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reactant
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Smiles
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ClC1=NC=C(C(=O)N)C=C1
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Name
|
|
Quantity
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622 mL
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Type
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reactant
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Smiles
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CC(=O)N(C)C
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Name
|
|
Quantity
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70 mL
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Type
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solvent
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Smiles
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C(C)(C)CC(C)(C)C
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
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C(C)(C)CC(C)(C)C
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Control Type
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UNSPECIFIED
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Setpoint
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140 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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was slowly heated
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Type
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CUSTOM
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Details
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to collect water
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Type
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CUSTOM
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Details
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formed in the reaction
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Type
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TEMPERATURE
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Details
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reflux
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Type
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TEMPERATURE
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Details
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was maintained for 5.5 h
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Duration
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5.5 h
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Type
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TEMPERATURE
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Details
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to cool to room temperature
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Type
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FILTRATION
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Details
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the solids were filtered
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Type
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WASH
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Details
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washed with EtOAc
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Type
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CONCENTRATION
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Details
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The filtrate was concentrated in vacuo to 88.6 g of solid which
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Type
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DISSOLUTION
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Details
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was dissolved in EtOAc (500 mL)
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Type
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ADDITION
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Details
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To this solution was added water (800 mL), 1N HCl (200 mL) and MeOH (50 mL)
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Type
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CUSTOM
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Details
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HCl, and the aqueous layer was separated
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Type
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WASH
|
Details
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washed with methyl t-butyl ether (500 mL)
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Type
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CUSTOM
|
Details
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The product was crystallized by addition of 10N NaOH (20 mL) which
|
Type
|
TEMPERATURE
|
Details
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raised the pH to 11
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Type
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TEMPERATURE
|
Details
|
This pH was maintained by addition of 10N NaOH
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Type
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CUSTOM
|
Details
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as needed during the course of the crystallization (90 min)
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Duration
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90 min
|
Type
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FILTRATION
|
Details
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The product was filtered
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Type
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WASH
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Details
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washed with water
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Type
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DRY_WITH_MATERIAL
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Details
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dried in vacuo at 45° C. to 53.11 g (93%) of white solid which
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Name
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|
Type
|
|
Smiles
|
NC(CC1=CC=C(OC2=NC=C(C=C2)C(N)=O)C=C1)(C)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |